molecular formula C18H20N4O5S B2892520 N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921868-06-6

N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2892520
CAS RN: 921868-06-6
M. Wt: 404.44
InChI Key: BGECWARUQOHUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds synthesized from 2-(4-aminophenyl) benzimidazole and related structures have been characterized and tested for antibacterial activity. These compounds, including derivatives of N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-ylthio) acetamide, have shown promise in combating bacterial infections (Kumaraswamy Gullapelli, M. Thupurani, & G. Brahmeshwari, 2014).

Radioligand Applications

A specific compound, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. The synthesis and application of this compound as a radioligand for pharmacological characterization underscore the research potential of benzodioxolyl-containing compounds in receptor studies (P. Baraldi et al., 2004).

Antimicrobial and Antioxidant Properties

Several studies have investigated the antimicrobial and antioxidant properties of benzimidazole derivatives and their applications. These compounds have demonstrated significant activity against a variety of microbial strains and shown promise as antioxidants, indicating their potential in the development of new therapeutic agents (G. Turan-Zitouni et al., 2007; Satish Koppireddi et al., 2013).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, have been synthesized and evaluated for their antitumor activity. These compounds have been screened against a wide range of human tumor cell lines, demonstrating the potential of benzothiazole derivatives in cancer therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Corrosion Inhibition

Benzothiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting steel against corrosion highlights the potential industrial applications of these compounds in material science and engineering (Zhiyong Hu et al., 2016).

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-2-5-19-16(24)8-22-13(9-23)7-20-18(22)28-10-17(25)21-12-3-4-14-15(6-12)27-11-26-14/h2-4,6-7,23H,1,5,8-11H2,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECWARUQOHUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.